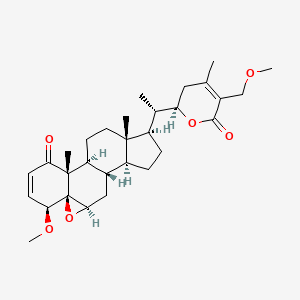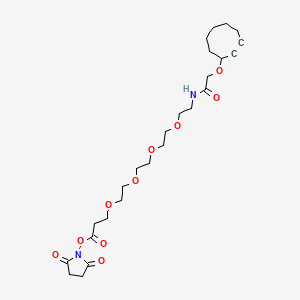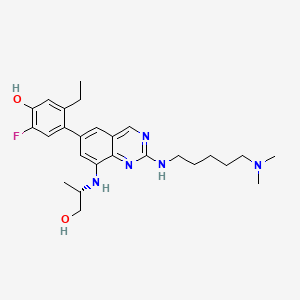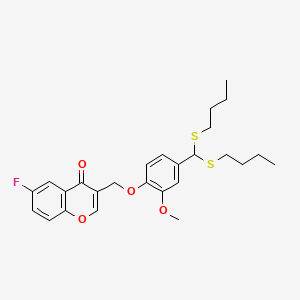
Tswv-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tswv-IN-1 is a potential anti-tomato spotted wilt virus agent that targets the nucleocapsid protein of the tomato spotted wilt virus. This compound has garnered significant attention due to its promising antiviral properties, particularly in combating the tomato spotted wilt virus, which is a major pathogen affecting various crops worldwide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tswv-IN-1 involves multiple steps, starting with the preparation of the core chromone structure. The synthetic route typically includes the following steps:
Formation of the Chromone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromone ring.
Functionalization: Introduction of functional groups such as fluorine, alkyl, and sulfonyl groups to the chromone core through substitution reactions.
Final Assembly: Coupling reactions to attach the side chains and finalize the structure of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Batch Processing: Using large reactors to carry out the cyclization and functionalization steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the consistency and purity of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tswv-IN-1 undergoes various chemical reactions, including:
Oxidation: The chromone core can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromone core.
Substitution: Halogenation and sulfonation reactions are common for introducing functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfur trioxide.
Major Products Formed
The major products formed from these reactions include various chromone derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Tswv-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of chromone derivatives.
Biology: Investigated for its antiviral properties against the tomato spotted wilt virus.
Medicine: Potential therapeutic agent for treating viral infections in plants.
Industry: Used in the development of antiviral agents for agricultural applications
Mechanism of Action
Tswv-IN-1 exerts its effects by targeting the nucleocapsid protein of the tomato spotted wilt virus. The nucleocapsid protein is essential for the virus’s replication and assembly. By binding to this protein, this compound inhibits the virus’s ability to replicate and spread, thereby reducing the infection .
Comparison with Similar Compounds
Similar Compounds
Impatiens necrotic spot orthotospovirus inhibitors: Similar to Tswv-IN-1, these compounds target the nucleocapsid protein of the impatiens necrotic spot orthotospovirus.
Other Chromone Derivatives: Various chromone derivatives have been explored for their antiviral properties.
Uniqueness
This compound is unique due to its high specificity and potency against the tomato spotted wilt virus. Its ability to target the nucleocapsid protein with high affinity makes it a promising candidate for developing antiviral agents .
Properties
Molecular Formula |
C26H31FO4S2 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
3-[[4-[bis(butylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-fluorochromen-4-one |
InChI |
InChI=1S/C26H31FO4S2/c1-4-6-12-32-26(33-13-7-5-2)18-8-10-23(24(14-18)29-3)31-17-19-16-30-22-11-9-20(27)15-21(22)25(19)28/h8-11,14-16,26H,4-7,12-13,17H2,1-3H3 |
InChI Key |
SILGOLWYXAAUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C1=CC(=C(C=C1)OCC2=COC3=C(C2=O)C=C(C=C3)F)OC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


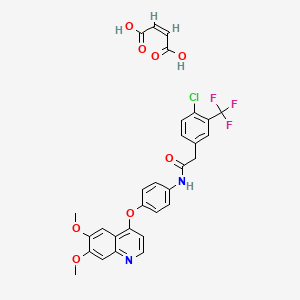
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
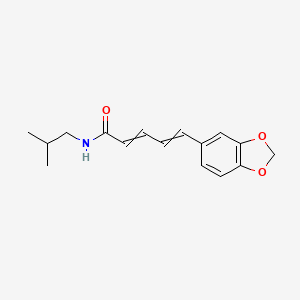
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
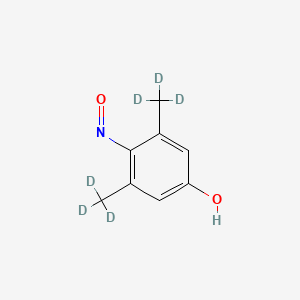
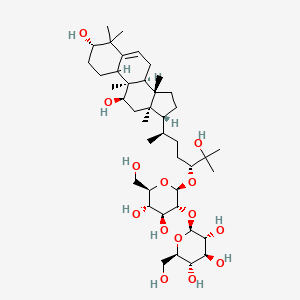
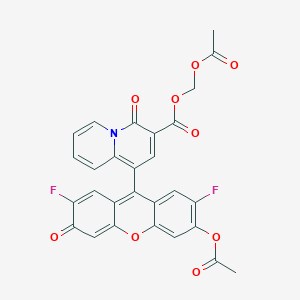

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

